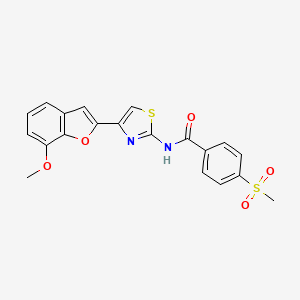
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H16N2O3S, with a molecular weight of 364.4 g/mol. It features a thiazole ring linked to a methoxybenzofuran moiety and a methylsulfonyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent acylation to introduce the benzamide moiety. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.
- Acylation : Introduction of the methylsulfonyl group through acylation with appropriate reagents.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit potent anticancer properties. For instance, studies on similar thiazole derivatives have shown:
- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- In Vitro Potency : Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| SMART-H | PC-3 | 0.124 |
| SMART-F | A375 | 0.3 |
| N-(4-(7-methoxy... | Various | <1 |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Preliminary results suggest that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10 |
| S. aureus | 9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific cellular receptors, altering downstream signaling pathways.
- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and inflammation.
Case Studies
Several studies have investigated the efficacy of thiazole derivatives in cancer treatment:
- Study on SMART Compounds : A series of SMART compounds were tested for their ability to inhibit tubulin polymerization, showing promising results against prostate and melanoma cancers .
- In Vivo Studies : In vivo efficacy was demonstrated using xenograft models, where treatment with these compounds resulted in significant tumor reduction without noticeable neurotoxicity .
特性
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-26-16-5-3-4-13-10-17(27-18(13)16)15-11-28-20(21-15)22-19(23)12-6-8-14(9-7-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGVLSBNLHIZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














